molecular formula C7H4FNO4 B1330236 3-Fluoro-4-nitrobenzoic acid CAS No. 403-21-4

3-Fluoro-4-nitrobenzoic acid

Cat. No. B1330236
CAS RN: 403-21-4
M. Wt: 185.11 g/mol
InChI Key: WVZBIQSKLXJFNX-UHFFFAOYSA-N
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Patent
US07355052B2

Procedure details

A mixture of 3-fluoro-4-nitrotoluene (10 g, 1 eq) and potassium permanganate (25.5 g, 2.5 eq) in water (1 L) is heated under reflux for 6 hours then cooled down to ambient temperature. The mixture is filtered on celite and the aqueous phase is washed twice with diethyl ether (2×300 ml). The aqueous phase is acidified, at 0° C., with a solution of concentrated hydrochloric acid then concentrated under reduced pressure at 40° C. to a volume of approximately 300 ml. The precipitate formed is filtered then washed with petroleum ether and dried in order to produce the expected compound in the form of a white solid (6.9 g; 58% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[Mn]([O-])(=O)(=O)=[O:13].[K+].[OH2:18]>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])[C:11]([OH:13])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Name
Quantity
25.5 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered on celite
WASH
Type
WASH
Details
the aqueous phase is washed twice with diethyl ether (2×300 ml)
CUSTOM
Type
CUSTOM
Details
is acidified, at 0° C., with a solution of concentrated hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure at 40° C. to a volume of approximately 300 ml
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
then washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried in order

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.